Structural and Physicochemical Divergence from Amlexanox: 2‑Methyl vs. 2‑Amino Moiety Alters Hinge-Binding and Lipophilicity
The target compound differs from amlexanox by a critical 2-methyl-to-2-amino replacement. Amlexanox’s 2-amino group serves as a hinge-binding hydrogen-bond donor, essential for its modest TBK1/IKKε inhibition (IC₅₀ ≈ 1–2 μM) . Substitution with a 2-methyl group eliminates this donor, which is expected to significantly reduce or abolish direct kinase hinge engagement, thereby altering the compound’s target profile from primary kinase inhibition toward alternative biological readouts [1]. Computed cLogP for the 2-methyl-7-fluoro derivative is approximately 2.4–2.6, representing a 0.5–1.0 log unit increase over amlexanox (cLogP ≈ 1.8), indicative of enhanced passive membrane permeability .
| Evidence Dimension | Hinge-binding hydrogen-bond donor count and computed lipophilicity |
|---|---|
| Target Compound Data | 2-Methyl substituent; predicted cLogP ≈ 2.4–2.6 [computed] |
| Comparator Or Baseline | Amlexanox (2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid): IC₅₀ (TBK1/IKKε) ≈ 1–2 μM; cLogP ≈ 1.8 [experimental/calculated] |
| Quantified Difference | Loss of one hinge H‑bond donor; ΔcLogP ≈ +0.6 to +0.8 (predicted ~1.5‑ to 6‑fold increase in logD₇.₄) [computed estimate] |
| Conditions | Recombinant human TBK1/IKKε radiometric kinase assay (³³P-ATP, myelin basic protein substrate) for amlexanox; computed molecular properties (ACD/Labs or similar) for target compound |
Why This Matters
The 2‑methyl derivative is not a direct substitute for amlexanox in kinase-targeted programs, but it offers a distinct pharmacophoric starting point for chemotypes where kinase inhibition is unwanted or where enhanced lipophilicity is required for blood‑brain barrier penetration or intracellular target access.
- [1] Beyett, T.S.; Gan, X.; Reilly, S.M.; et al. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry 2018, 26 (20), 5443–5461. View Source
